

A Comprehensive Technical Guide to (S)-4-Chloro-3-hydroxybutyronitrile

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Compound of Interest

Compound Name: (S)-4-Chloro-3-hydroxybutyronitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physicochemical properties, synthesis, and spectral analysis of **(S)-4-Chloro-3-hydroxybutyronitrile**, a key chiral intermediate in the pharmaceutical industry.

Physicochemical Properties

(S)-4-Chloro-3-hydroxybutyronitrile is a colorless to light yellow, clear liquid. It is a valuable building block in organic synthesis, particularly for the preparation of chiral pharmaceuticals. Below is a summary of its key physicochemical properties.

Table 1: General and Physical Properties of **(S)-4-Chloro-3-hydroxybutyronitrile**

Property	Value	Reference(s)
Chemical Name	(S)-4-Chloro-3-hydroxybutyronitrile	[1][2]
Synonyms	(S)-(-)-4-Chloro-3-hydroxybutyronitrile, (3S)-4-Chloro-3-hydroxybutanenitrile	[1][3]
CAS Number	127913-44-4	[1][2]
Molecular Formula	C ₄ H ₆ ClNO	[1][2]
Molecular Weight	119.55 g/mol	[1][2]
Appearance	Colorless to Light yellow clear liquid	[3]
Boiling Point	~104–106 °C @ 15 mmHg; 110 °C @ 1 mmHg	[1]
Density	1.250 g/mL at 20 °C	[1]
Refractive Index (n _{20/D})	1.474	[1]
Specific Rotation [α] _{20/D}	-12.0 to -14.0° (neat)	[3]
Solubility	Chloroform (Sparingly), Methanol (Slightly)	[1]
Storage	Store at 2–8 °C, protect from light and moisture.	[1]

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **(S)-4-Chloro-3-hydroxybutyronitrile**.

Table 2: Spectroscopic Data for 4-Chloro-3-hydroxybutyronitrile

Technique	Parameter	Characteristic Data/Region	Information Obtained	Reference(s)
^1H NMR (CDCl_3)	Chemical Shift (δ)	δ 4.21 (1H, m), 3.66 (2H, d, $J=5.6$ Hz), 3.03 (1H, d, $J=5.6$ Hz, —OH), 2.73 (2H, m)	Proton environment and connectivity	[4]
^{13}C NMR (CDCl_3)	Chemical Shift (δ)	δ 117.1, 67.3, 47.3, 23.3	Carbon skeleton confirmation	[4]
Infrared (IR)	Frequency (cm^{-1})	$\sim 3432\text{ cm}^{-1}$ (broad, O-H stretch), $\sim 2250\text{ cm}^{-1}$ (sharp, $\text{C}\equiv\text{N}$ stretch)	Presence of hydroxyl and nitrile functional groups	[5][6]
Mass Spectrometry	M^+ and $\text{M}+2$ peaks	$\sim 3:1$ ratio	Confirms the presence of one chlorine atom	[5]

Note: The provided NMR data is for the racemic mixture of 4-chloro-3-hydroxybutyronitrile. The spectral data for the (S)-enantiomer is expected to be identical in terms of chemical shifts and coupling patterns.

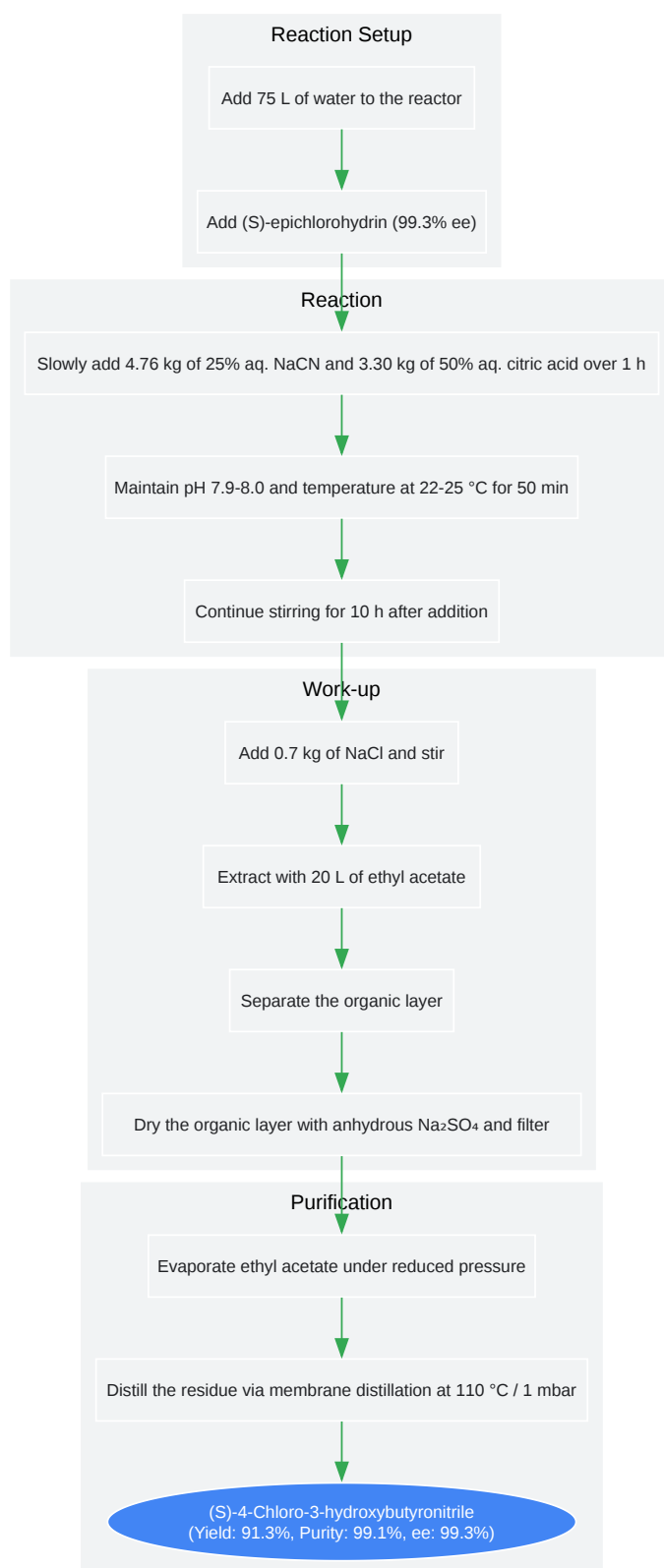
Experimental Protocols

The synthesis of **(S)-4-Chloro-3-hydroxybutyronitrile** can be achieved through both chemical and biocatalytic methods.

Chemical Synthesis from (S)-Epichlorohydrin

This method involves the regioselective ring-opening of (S)-epichlorohydrin with a cyanide source.

Experimental Workflow for Chemical Synthesis



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Caption: Chemical synthesis workflow for **(S)-4-Chloro-3-hydroxybutyronitrile**.

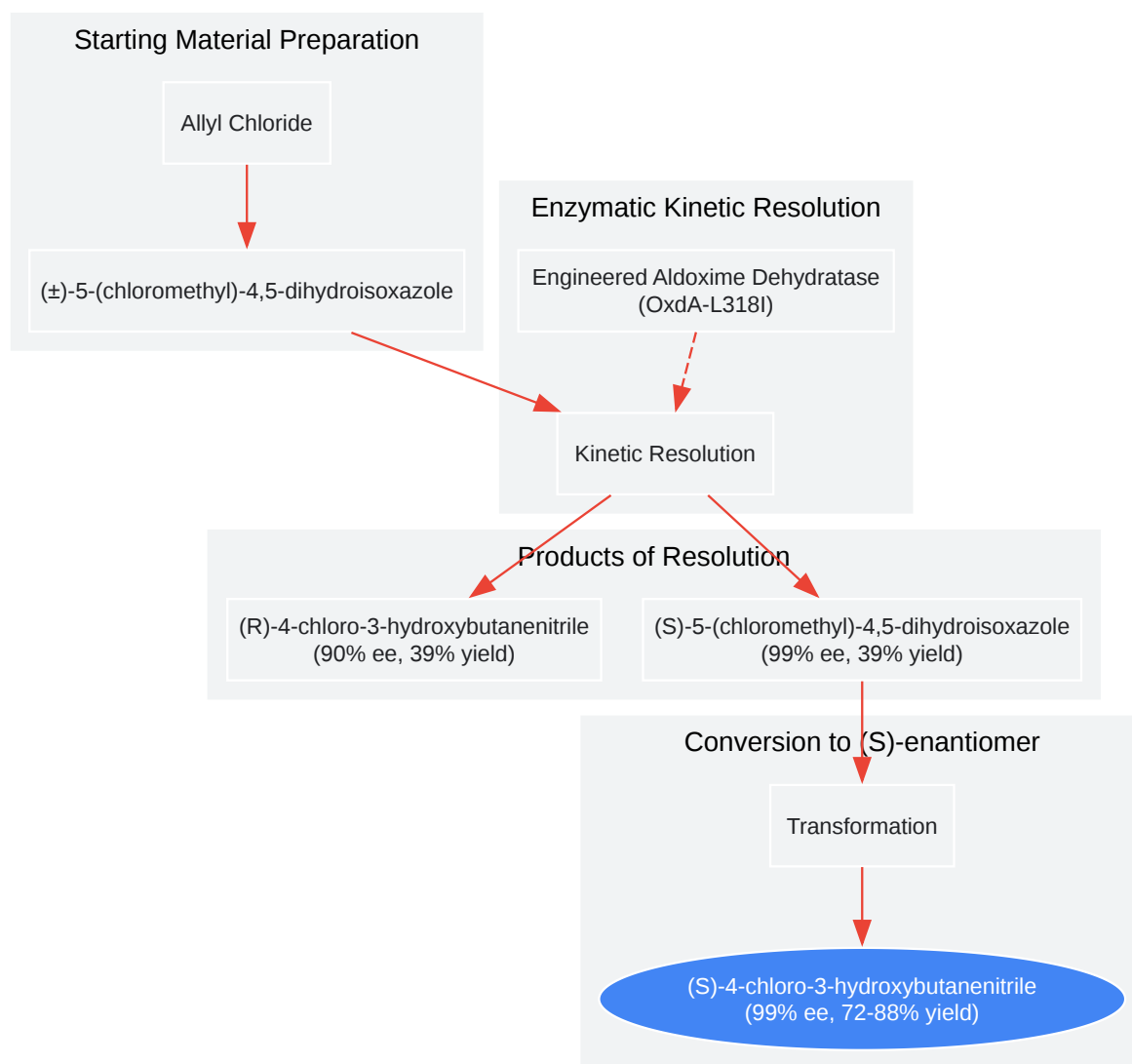
Detailed Protocol:

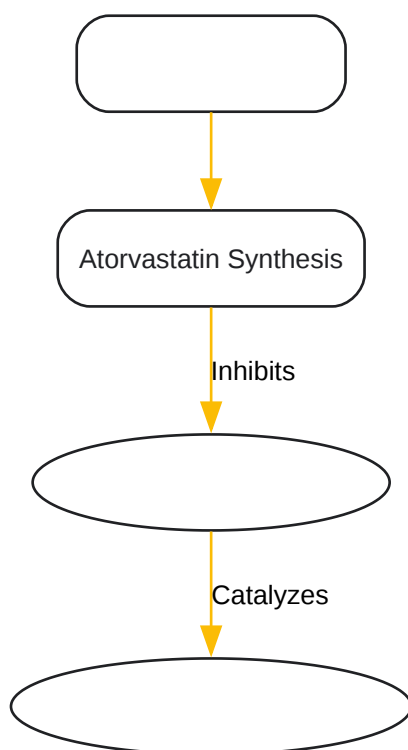
- **Reaction Setup:** To a reactor, add 75 L of water, followed by (S)-epichlorohydrin (99.3% enantiomeric excess, ee).[1]
- **Reagent Addition:** Under stirring, slowly and simultaneously add 4.76 kg of a 25% aqueous sodium cyanide solution and 3.30 kg of a 50% aqueous citric acid solution over a period of 1 hour.[1]
- **Reaction Conditions:** Maintain the pH of the reaction mixture between 7.9 and 8.0 and the temperature between 22-25 °C for 50 minutes.[1] After the addition is complete, continue to stir the mixture for 10 hours.[1]
- **Work-up:** Add 0.7 kg of sodium chloride to the reaction mixture and stir until it dissolves.[1] Extract the aqueous layer with 20 L of ethyl acetate.[1] Separate the organic layer and dry it over 0.2 kg of anhydrous sodium sulfate for 30 minutes, followed by filtration.[1]
- **Purification:** Remove the ethyl acetate by evaporation under reduced pressure.[1] Purify the resulting residue by membrane distillation at 110 °C and 1 mbar to yield 1.77 kg of (S)-4-chloro-3-hydroxybutanenitrile.[1]
- **Analysis:** The product should be analyzed for chemical purity and enantiomeric excess, for example, by gas chromatography (GC).[1] The expected yield is approximately 91.3%, with a chemical purity of 99.1% and an enantiomeric excess of 99.3%.[1]

Biocatalytic Synthesis

An alternative, cyanide-free biocatalytic route has been developed, offering a greener synthetic strategy. This method utilizes an engineered aldoxime dehydratase enzyme.

Logical Relationship of Biocatalytic Synthesis





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